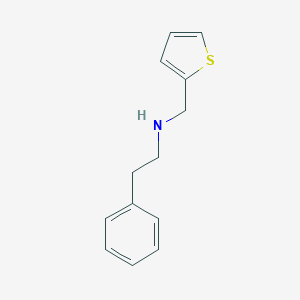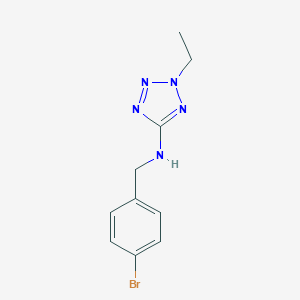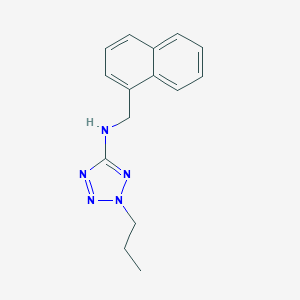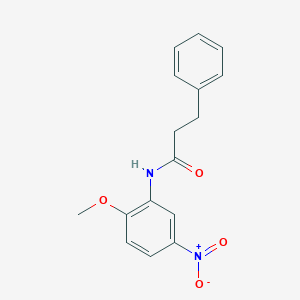
2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TCB-2, is a synthetic compound that belongs to the benzothiophene class of drugs. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. TCB-2 has gained attention in scientific research due to its potential therapeutic applications in the treatment of psychiatric disorders and neurological diseases.
Mechanism of Action
2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Activation of this receptor by 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide leads to the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce hallucinogenic effects in animal models, including altered perception, mood, and cognition. 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have neuroprotective effects and may have potential in the treatment of neurological diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high selectivity for the serotonin 5-HT2A receptor, which allows for more precise studies of the receptor's function. However, 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound and may not accurately reflect the effects of naturally occurring neurotransmitters on the receptor. Additionally, 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a potent hallucinogen and may not be suitable for all types of studies.
Future Directions
1. Further studies on the neuroprotective effects of 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in animal models of neurological diseases.
2. Development of 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide analogs with improved therapeutic potential and reduced hallucinogenic effects.
3. Investigation of the role of the serotonin 5-HT2A receptor in the regulation of mood and cognition.
4. Studies on the potential use of 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the treatment of psychiatric disorders such as depression and anxiety.
5. Development of new methods for the synthesis of 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its analogs.
Synthesis Methods
The synthesis of 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting with the reaction of 2-methylthiophene with butylamine to form 2-butylthiophene. This intermediate is then treated with acetic anhydride to form 2-(acetylamino)-N-butylthiophene, which is subsequently cyclized with sulfur to form 2-(acetylamino)-N-butylbenzothiophene. The final step involves the carboxylation of the amide group to form 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Scientific Research Applications
2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. Studies have shown that 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a high affinity for the serotonin 5-HT2A receptor and can induce hallucinogenic effects in animal models. 2-(acetylamino)-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have neuroprotective effects and may have potential in the treatment of neurological diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C15H22N2O2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-acetamido-N-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H22N2O2S/c1-3-4-9-16-14(19)13-11-7-5-6-8-12(11)20-15(13)17-10(2)18/h3-9H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
HOWKMXYJTNTESF-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C |
Canonical SMILES |
CCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)





![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)





![2-(4-fluorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B276738.png)